molecular formula C11H12Cl2O2 B1410115 Ethyl 2,4-dichloro-5-methylphenylacetate CAS No. 1803824-78-3

Ethyl 2,4-dichloro-5-methylphenylacetate

Cat. No.: B1410115
CAS No.: 1803824-78-3
M. Wt: 247.11 g/mol
InChI Key: TWLVGDJGFSJKRC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-methylphenylacetate is an organic compound with the molecular formula C11H12Cl2O2. It is an ester derived from 2,4-dichloro-5-methylphenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 2,4-dichloro-5-methylbenzoic acid

    Reduction: 2,4-dichloro-5-methylphenylethanol

    Substitution: Various substituted phenylacetates depending on the nucleophile used

Scientific Research Applications

Ethyl 2,4-dichloro-5-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2,4-dichloro-5-methylphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester group can be hydrolyzed to release the active acid form, which then participates in various metabolic processes.

Comparison with Similar Compounds

  • Ethyl 2,4-dichlorophenylacetate
  • Ethyl 2,4-dichloro-5-fluorophenylacetate
  • Ethyl 2,4-dichloro-5-bromophenylacetate

Comparison: Ethyl 2,4-dichloro-5-methylphenylacetate is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical behavior in reactions.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-7(2)9(12)6-10(8)13/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLVGDJGFSJKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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